molecular formula C23H32O4 B155162 6beta-Acetoxyprogesterone CAS No. 1675-95-2

6beta-Acetoxyprogesterone

Cat. No. B155162
CAS RN: 1675-95-2
M. Wt: 372.5 g/mol
InChI Key: SUCNAJORKZIPDF-MCQQAARZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6beta-Acetoxyprogesterone, also known as 6β-acetoxyprogesterone or 6β-AP, is a synthetic steroid hormone that has been widely used in scientific research. It is a derivative of progesterone and has been found to have a variety of biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of 6β-AP is similar to that of progesterone. It binds to progesterone receptors in the body, which leads to the activation of various signaling pathways. This ultimately results in the regulation of gene expression and the modulation of physiological processes.

Biochemical And Physiological Effects

6β-AP has been found to have a variety of biochemical and physiological effects. It has been shown to regulate the expression of genes involved in the regulation of ovulation and the maintenance of pregnancy. It has also been found to modulate the activity of enzymes involved in steroid hormone biosynthesis.

Advantages And Limitations For Lab Experiments

One advantage of using 6β-AP in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. Additionally, it has been extensively studied in scientific research, which means that there is a wealth of information available on its properties and effects. However, one limitation of using 6β-AP is that it has only been studied in a limited number of experimental systems, which means that its effects may not be generalizable to all physiological processes.

Future Directions

There are several future directions for research on 6β-AP. One area of focus could be the development of new methods for synthesizing the compound, which could lead to more efficient and cost-effective production. Additionally, further research could be conducted to investigate the effects of 6β-AP on other physiological processes, such as inflammation and immune function. Finally, the development of new drugs based on the structure of 6β-AP could be explored, which could lead to the development of new treatments for a variety of diseases.

Synthesis Methods

The synthesis of 6β-AP involves the acetylation of progesterone at the 6β-position. This can be achieved using a variety of methods, including chemical synthesis and enzymatic methods. One common method involves the use of acetic anhydride and pyridine as catalysts.

Scientific Research Applications

6β-AP has been used extensively in scientific research as a tool for studying the role of progesterone in various physiological processes. It has been found to have a variety of effects on the reproductive system, including the regulation of ovulation and the maintenance of pregnancy.

properties

CAS RN

1675-95-2

Product Name

6beta-Acetoxyprogesterone

Molecular Formula

C23H32O4

Molecular Weight

372.5 g/mol

IUPAC Name

[(6R,8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-6-yl] acetate

InChI

InChI=1S/C23H32O4/c1-13(24)17-5-6-18-16-12-21(27-14(2)25)20-11-15(26)7-9-23(20,4)19(16)8-10-22(17,18)3/h11,16-19,21H,5-10,12H2,1-4H3/t16-,17+,18-,19-,21+,22+,23+/m0/s1

InChI Key

SUCNAJORKZIPDF-MCQQAARZSA-N

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H](C4=CC(=O)CC[C@]34C)OC(=O)C)C

SMILES

CC(=O)C1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)OC(=O)C)C

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)OC(=O)C)C

synonyms

6 beta-acetoxyprogesterone
6beta-acetoxyprogesterone

Origin of Product

United States

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